Lauroyl methyl glucamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

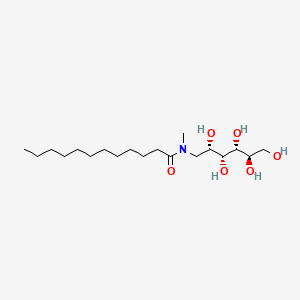

Lauroyl methyl glucamide is a useful research compound. Its molecular formula is C19H39NO6 and its molecular weight is 377.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Surfactant in Skin and Hair Care Products

LMG is widely employed in the formulation of skin-care and hair-care products. It acts as a mild surfactant, which helps to improve the texture and stability of cosmetic formulations. Its non-ionic nature makes it suitable for sensitive skin, reducing irritation compared to harsher surfactants. Studies indicate that LMG enhances the moisturizing properties of formulations, making it a valuable ingredient in creams, lotions, shampoos, and conditioners .

Thickening Agent

In addition to its surfactant properties, LMG serves as a thickening agent in various formulations. This functionality is particularly beneficial in creating stable emulsions and gels that are desirable in cosmetic products .

Agrochemical Applications

Pesticide Intermediate

LMG is also utilized as an intermediate in the synthesis of agrochemicals. Its surfactant properties allow for better dispersion and adherence of pesticide formulations on plant surfaces, enhancing efficacy and reducing runoff. Research indicates that using LMG can improve the performance of pesticide applications by promoting uniform coverage .

Enzymatic Synthesis

Biocatalysis

The enzymatic synthesis of LMG has been extensively studied, particularly using immobilized lipases as catalysts. This method offers an environmentally friendly approach to producing LMG without organic solvents. The optimization of reaction conditions, such as the molar ratio of lauric acid and N-methyl glucamine, is crucial for maximizing yield . The use of high-performance liquid chromatography (HPLC) methods has been developed to monitor these enzymatic reactions effectively, ensuring high purity and yield of the product .

Environmental Impact

Biodegradability

One of the significant advantages of LMG is its biodegradability. As a product derived from renewable resources, it poses a lower environmental risk compared to synthetic surfactants. Studies assessing the environmental impact of LMG highlight its favorable profile, making it an attractive choice for eco-friendly formulations .

Table 1: Properties and Applications of this compound

| Property | Description | Application Area |

|---|---|---|

| Chemical Structure | Non-ionic surfactant derived from lauric acid | Cosmetics |

| Biodegradability | High; derived from renewable resources | Environmental Safety |

| Functionality | Surfactant, thickener | Skin/Hair Care Products |

| Agrochemical Use | Pesticide intermediate | Agriculture |

Table 2: Enzymatic Synthesis Parameters

| Parameter | Optimal Condition |

|---|---|

| Enzyme Type | Immobilized lipase (e.g., Novozym®435) |

| Molar Ratio (LA:MEG) | 1:1 optimal for yield |

| Temperature | 90°C |

| Yield Percentage | Up to 99% after hydrolysis |

Case Study 1: Enzymatic Production Efficiency

A study demonstrated the successful enzymatic synthesis of LMG using lauric acid and N-methyl glucamine under solvent-free conditions. The reaction yielded a high percentage of LMG with minimal by-products when optimized for substrate ratios and enzyme concentration .

Case Study 2: Cosmetic Formulation Development

Research on cosmetic formulations incorporating LMG showed improved skin hydration and reduced irritation compared to traditional surfactants. Products formulated with LMG were well-received in consumer testing for their mildness and effectiveness .

Analyse Chemischer Reaktionen

Reaction Mechanism

-

Substrates : Lauric acid (or methyl laurate) and N-methyl glucamine.

-

Catalyst : Immobilized lipase from Candida antarctica (Novozym® 435) .

The reaction proceeds via a two-step process:

-

Hydrolysis of methyl laurate (if used) to lauric acid by lipase.

-

Amidification of lauric acid with MEG to form LMG, with water or methanol as a by-product .

Optimization via Response Surface Methodology (RSM)

Studies identified critical parameters for maximizing yield :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Molar Ratio (MEG:lauric acid) | 1:1 | Higher ratios reduce unreacted substrates |

| Enzyme Concentration | 8% (w/w) | Increased catalytic activity |

| Temperature | 50–55°C | Enhances reaction kinetics |

Under these conditions, lauric acid conversion reached 64.5% , with a product yield of 96.5% .

Amide-Ester By-Product

In solvent-free systems, lauric acid and methyl laurate coexist, leading to the formation of N-O-dilauroyl-N-methyl glucamide (amide-ester) as a by-product. This occurs due to:

-

Competitive esterification between MEG and methyl laurate.

-

Lipase-mediated hydrolysis of methyl laurate to lauric acid .

Detection and Quantification

-

HPLC-ELSD Analysis : A gradient elution method (water:methanol:trifluoroacetic acid) separated MEG, LMG, lauric acid, and amide-ester with a detection limit of 0.12 μg for MEG .

-

Mass Spectrometry : Confirmed the structure of amide-ester (m/z 512.4 for [M+H]⁺) .

Viscosity Management

-

Solvent-Free Systems : High viscosity from MEG-fatty acid complexes reduces reaction efficiency. Adding methyl laurate lowers viscosity and stabilizes the mixture .

-

Enzyme Stability : Temperatures >55°C deactivate Novozym® 435, necessitating precise thermal control .

Substrate Solubility

-

Polarity Mismatch : Lauric acid (nonpolar) and MEG (polar) require tert-amyl alcohol as a compatible solvent .

Environmental and Process Considerations

-

Biodegradability : LMG’s renewable origin (palm kernel oil, glucose derivatives) reduces environmental impact .

-

Solvent-Free Advantage : Eliminates organic solvent use, aligning with green chemistry principles .

Advanced Reaction Monitoring

Eigenschaften

CAS-Nummer |

87051-15-8 |

|---|---|

Molekularformel |

C19H39NO6 |

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide |

InChI |

InChI=1S/C19H39NO6/c1-3-4-5-6-7-8-9-10-11-12-17(24)20(2)13-15(22)18(25)19(26)16(23)14-21/h15-16,18-19,21-23,25-26H,3-14H2,1-2H3/t15-,16+,18+,19+/m0/s1 |

InChI-Schlüssel |

OGUKJRCPWCNIQL-QFHJOOASSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |

Isomerische SMILES |

CCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |

Key on ui other cas no. |

87246-72-8 87051-15-8 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.